molecular formula C6H4FNO3 B8207180 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1227594-56-0

2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B8207180
CAS No.: 1227594-56-0
M. Wt: 157.10 g/mol
InChI Key: BJUPBAIIOBVDFQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4FNO3 It is a derivative of pyridine, characterized by the presence of a fluorine atom at the second position, a keto group at the sixth position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at high temperatures (100-180°C) for 24-72 hours. This reaction yields white sheet-shaped crystals of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly solvents and high-yield reactions. The hydrothermal method mentioned above is favored due to its simplicity, high yield (over 80%), and the stability of the resulting crystals .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
  • 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Comparison: 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-fluoro-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUPBAIIOBVDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218004
Record name 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227594-56-0
Record name 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227594-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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